REACTION_SMILES
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[CH3:1][C:2]1([CH3:21])[CH2:3][CH2:4][N:5]([c:12]2[c:13]([N+:18]([O-:19])=[O:20])[cH:14][cH:15][cH:16][cH:17]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21.[CH3:24][OH:25].[Cl-:22].[NH4+:23]>>[CH3:1][C:2]1([CH3:21])[CH2:3][CH2:4][N:5]([c:12]2[c:13]([NH2:18])[cH:14][cH:15][cH:16][cH:17]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCN(c2ccccc2[N+](=O)[O-])c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC1(C)CCN(c2ccccc2N)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |